

# FPI-1465 (Nacubactam): A Comparative Guide to its Cross-Reactivity with β-Lactamases

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **FPI-1465** (Nacubactam), a novel diazabicyclooctane (DBO)  $\beta$ -lactamase inhibitor, and its performance against a range of  $\beta$ -lactamase enzymes. **FPI-1465** distinguishes itself through a dual mechanism of action: direct inhibition of serine- $\beta$ -lactamases and intrinsic antibacterial activity via the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae.[1][2] This document synthesizes available preclinical data to offer a comprehensive overview of its cross-reactivity profile, supported by experimental data and detailed methodologies.

#### Dual Mechanism of Action of FPI-1465 (Nacubactam)

**FPI-1465** combines two distinct modes of action to combat bacterial resistance. Firstly, it acts as an inhibitor of Ambler class A, C, and some class D serine- $\beta$ -lactamases.[3][4] Secondly, it possesses intrinsic antibacterial activity by binding to and inhibiting PBP2, an essential enzyme for cell wall synthesis in Enterobacteriaceae.[1][2] This dual activity not only protects coadministered  $\beta$ -lactam antibiotics from degradation but also contributes a direct bactericidal effect, which is particularly relevant for infections caused by bacteria producing metallo- $\beta$ -lactamases (MBLs), as **FPI-1465**'s PBP2 affinity can enhance the efficacy of  $\beta$ -lactam partners against these challenging pathogens.[5]





Click to download full resolution via product page

Caption: Dual mechanism of Nacubactam action.

#### **Quantitative Data Summary**

The cross-reactivity and efficacy of **FPI-1465** are summarized in the following tables, presenting both direct enzyme inhibition data and whole-cell antibacterial activity.

## Table 1: In Vitro Inhibition of Purified $\beta$ -Lactamase Enzymes by FPI-1465 (Nacubactam)



| β-Lactamase Class     | Enzyme                   | Source Organism                           | Inhibition Constant                |
|-----------------------|--------------------------|-------------------------------------------|------------------------------------|
| Class A               | KPC-2                    | Klebsiella<br>pneumoniae                  | $K_i app = 31 \pm 3 \mu M[6]$      |
| KPC-2 (K234R variant) | Klebsiella<br>pneumoniae | K <sub>i</sub> app = 270 ± 27<br>μM[6]    |                                    |
| Class D               | OXA-163                  | -                                         | -<br>IC <sub>50</sub> = 1.23 μM[7] |
| OXA-405               | -                        | IC <sub>50</sub> = 10.6 μM[7]             |                                    |
| OXA-48                | -                        | ~80-fold less potent<br>than avibactam[7] |                                    |

K<sub>i</sub> app: Apparent inhibition constant; IC<sub>50</sub>: Half-maximal inhibitory concentration.

Table 2: In Vitro Activity of Meropenem in Combination with FPI-1465 (Nacubactam) against  $\beta$ -Lactamase-

**Producing Enterobacteriaceae** 

| β-Lactamase Class | Enzyme Type                    | Meropenem MIC <sub>90</sub><br>(μg/mL) | Meropenem/Nacub<br>actam (1:1) MIC <sub>90</sub><br>(μg/mL) |
|-------------------|--------------------------------|----------------------------------------|-------------------------------------------------------------|
| Class A           | KPC                            | >32                                    | 1[8]                                                        |
| ESBL              | 0.12                           | ≤0.06[8]                               |                                                             |
| Class B           | Metallo-β-lactamases<br>(MBLs) | >32                                    | 8[8]                                                        |
| Class C           | AmpC                           | 0.25                                   | 0.12[8]                                                     |
| Class D           | OXA-48-like                    | 8                                      | 1[8]                                                        |

MIC<sub>90</sub>: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

## Table 3: Comparative In Vitro Activity of FPI-1465 (Nacubactam) Combinations against ESBL and



Carbapenemase-Producing Bacteria

| Antibiotic     | β-Lactamase Type    | Fold Increase in Potency<br>with FPI-1465 |
|----------------|---------------------|-------------------------------------------|
| Ceftazidime    | ESBLs               | Up to 256-fold[9]                         |
| Carbapenemases | Up to 256-fold[9]   |                                           |
| Aztreonam      | ESBLs               | Up to 1,024-fold[9]                       |
| Carbapenemases | Up to 4,096-fold[9] |                                           |
| Meropenem      | ESBLs               | Up to 4-fold[4]                           |
| Carbapenemases | Up to 128-fold[4]   |                                           |

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of bioactivity assays.

### **Minimum Inhibitory Concentration (MIC) Determination**

This protocol is used to determine the synergistic activity of **FPI-1465** with a  $\beta$ -lactam antibiotic.

- Principle: Broth microdilution is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
- Detailed Protocol:
  - Preparation of Reagents: Prepare stock solutions of the β-lactam antibiotic and FPI-1465 in a suitable solvent. Prepare serial two-fold dilutions of the β-lactam antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. For combination testing, add a fixed concentration of FPI-1465 (e.g., 4 µg/mL) to each well containing the serially diluted β-lactam.
  - Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10<sup>5</sup> colony-forming units (CFU)/mL in each well.







- Incubation: Inoculate the microtiter plates with the bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria). Incubate the plates at 35-37°C for 16-20 hours in ambient air.
- Reading the Results: After incubation, visually inspect the plates for turbidity. The MIC is
  the lowest concentration of the antimicrobial agent in a well with no visible growth.[1]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Carbapenemase Inhibitors: Updates on Developments in 2021 | Bou Zerdan | Journal of Clinical Medicine Research [jocmr.org]
- 4. ihma.com [ihma.com]
- 5. New β-Lactam–β-Lactamase Inhibitor Combinations PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. fedorapharma.com [fedorapharma.com]
- To cite this document: BenchChem. [FPI-1465 (Nacubactam): A Comparative Guide to its Cross-Reactivity with β-Lactamases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567690#cross-reactivity-of-fpi-1465-with-different-lactamases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com